molecular formula C11H15ClN4O2 B4963941 Ethyl 2-(2,3-diaminobenzimidazol-1-ium-1-yl)acetate;chloride

Ethyl 2-(2,3-diaminobenzimidazol-1-ium-1-yl)acetate;chloride

Cat. No.: B4963941
M. Wt: 270.71 g/mol
InChI Key: HUJCAUGQYQJOAU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-diaminobenzimidazol-1-ium-1-yl)acetate;chloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,3-diaminobenzimidazol-1-ium-1-yl)acetate;chloride typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to form the benzimidazole core.

    Introduction of Diamino Group: The benzimidazole core is then subjected to nitration followed by reduction to introduce the diamino groups at the 2 and 3 positions.

    Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with ethyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diamino groups, leading to the formation of imidazole derivatives.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amino groups.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions typically involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Imidazole derivatives with various substituents.

    Reduction: Diaminobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,3-diaminobenzimidazol-1-ium-1-yl)acetate;chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-diaminobenzimidazol-1-ium-1-yl)acetate;chloride involves its interaction with biological macromolecules, such as proteins and nucleic acids. The compound can bind to specific sites on enzymes or receptors, inhibiting their activity or altering their function. The diamino groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Aminobenzimidazole: A derivative with a single amino group.

    2,3-Diaminobenzimidazole: A derivative with two amino groups but lacking the ethyl acetate and chloride substituents.

Uniqueness: Ethyl 2-(2,3-diaminobenzimidazol-1-ium-1-yl)acetate;chloride is unique due to the presence of both ethyl acetate and chloride substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s solubility, reactivity, and potential for forming specific interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 2-(2,3-diaminobenzimidazol-1-ium-1-yl)acetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2.ClH/c1-2-17-10(16)7-14-8-5-3-4-6-9(8)15(13)11(14)12;/h3-6,12H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCAUGQYQJOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=C(N(C2=CC=CC=C21)N)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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